molecular formula C23H14F3N3O4 B14131432 N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine CAS No. 88965-47-3

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine

Cat. No.: B14131432
CAS No.: 88965-47-3
M. Wt: 453.4 g/mol
InChI Key: OXXFWFDURXZGDR-UHFFFAOYSA-N
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Description

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phenyl groups attached to a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine typically involves multi-step organic reactionsThe final step involves the coupling of the phenylamine group to the naphthalene core under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted naphthalene derivatives with modified trifluoromethyl groups.

Scientific Research Applications

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine is unique due to its combination of nitro, trifluoromethyl, and phenyl groups attached to a naphthalene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88965-47-3

Molecular Formula

C23H14F3N3O4

Molecular Weight

453.4 g/mol

IUPAC Name

N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine

InChI

InChI=1S/C23H14F3N3O4/c24-23(25,26)19-12-15(28(30)31)13-21(29(32)33)22(19)27-20-11-10-16(14-6-2-1-3-7-14)17-8-4-5-9-18(17)20/h1-13,27H

InChI Key

OXXFWFDURXZGDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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